molecular formula C6H12N10O6 B1407372 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid CAS No. 89489-24-7

5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid

Cat. No.: B1407372
CAS No.: 89489-24-7
M. Wt: 320.22 g/mol
InChI Key: BAVHUKAMANZQAF-UHFFFAOYSA-N
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Description

5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid is an organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes two triazole rings connected by an ethyl chain, and is further modified by the presence of amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds through a series of steps, including the formation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product . The choice of pathway and sequence of reagent introduction depend on the nucleophilicity of the amines used .

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave irradiation to enhance reaction rates and yields. This approach is particularly useful when dealing with less nucleophilic aromatic amines, which may require alternative pathways for successful synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield triazole oxides, while substitution reactions can produce a wide range of triazole derivatives .

Mechanism of Action

The mechanism of action of 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and proteins, leading to its diverse biological activities. For example, it can inhibit kinases by binding to their active sites, thereby preventing their normal function . Additionally, the compound’s ability to form hydrogen bonds and interact with other molecules contributes to its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its dual triazole rings connected by an ethyl chain, which enhances its stability and reactivity. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to other similar compounds .

Properties

IUPAC Name

5-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N8.2HNO3/c7-5-9-3(11-13-5)1-2-4-10-6(8)14-12-4;2*2-1(3)4/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14);2*(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVHUKAMANZQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NC(=NN1)N)C2=NC(=NN2)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid
Reactant of Route 2
5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid
Reactant of Route 3
5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid
Reactant of Route 4
Reactant of Route 4
5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid
Reactant of Route 5
5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid
Reactant of Route 6
5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid

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